8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method includes the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production methods often utilize continuous flow systems and microreactor technologies to enhance the efficiency and yield of the compound . These methods allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide and potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is explored for its potential as an antituberculosis agent and other medicinal properties.
Industry: The compound finds applications in material science due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-fluorobenzyl)thio)-1,3,4-oxadiazole
- 2-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-chlorobenzyl)thio)-1,3,4-oxadiazole
Uniqueness: 8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is unique due to its specific halogen substitutions, which confer distinct chemical and biological properties. These substitutions can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C8H5BrCl2N2 |
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Molecular Weight |
279.95 g/mol |
IUPAC Name |
8-bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H5BrCl2N2/c9-7-1-5(11)3-13-4-6(2-10)12-8(7)13/h1,3-4H,2H2 |
InChI Key |
SWHHBUYHYYNGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)CCl)Br |
Origin of Product |
United States |
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